Hexafluoroisopropyl 2,2,3,3,3-pentafluoropropyl carbonate

Lithium-Ion Battery High-Voltage Electrolyte Oxidative Stability

Hexafluoroisopropyl 2,2,3,3,3-pentafluoropropyl carbonate (CAS 1980038-60-5, C₇H₃F₁₁O₃, MW 344.08) is a highly fluorinated unsymmetrical linear carbonate ester. Its molecular architecture comprises a hexafluoroisopropyl (HFIP) moiety and a 2,2,3,3,3-pentafluoropropyl (PFP) moiety connected through a central carbonate group.

Molecular Formula C7H3F11O3
Molecular Weight 344.08 g/mol
Cat. No. B12079129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexafluoroisopropyl 2,2,3,3,3-pentafluoropropyl carbonate
Molecular FormulaC7H3F11O3
Molecular Weight344.08 g/mol
Structural Identifiers
SMILESC(C(C(F)(F)F)(F)F)OC(=O)OC(C(F)(F)F)C(F)(F)F
InChIInChI=1S/C7H3F11O3/c8-4(9,7(16,17)18)1-20-3(19)21-2(5(10,11)12)6(13,14)15/h2H,1H2
InChIKeyJJBHDKIWTXGOSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexafluoroisopropyl 2,2,3,3,3-pentafluoropropyl carbonate: A Fluorinated Electrolyte Component for Li-Ion Battery Procurement Evaluation


Hexafluoroisopropyl 2,2,3,3,3-pentafluoropropyl carbonate (CAS 1980038-60-5, C₇H₃F₁₁O₃, MW 344.08) is a highly fluorinated unsymmetrical linear carbonate ester . Its molecular architecture comprises a hexafluoroisopropyl (HFIP) moiety and a 2,2,3,3,3-pentafluoropropyl (PFP) moiety connected through a central carbonate group . This compound belongs to a class of fluorinated organic carbonates that have garnered interest as electrolyte co-solvents or additives in lithium-ion batteries, particularly for high-voltage and low-temperature applications, due to the enhanced oxidative stability, reduced flammability, and favorable solid-electrolyte interphase (SEI) formation imparted by extensive fluorination [1].

Why Generic Fluorinated Carbonates Cannot Simply Replace Hexafluoroisopropyl 2,2,3,3,3-pentafluoropropyl carbonate


In-class compounds such as bis(2,2,3,3,3-pentafluoropropyl) carbonate or ethyl 2,2,3,3,3-pentafluoropropyl carbonate differ in the number, position, and substitution pattern of fluorine atoms. Even subtle structural variations in fluorinated linear carbonates substantially alter electrochemical stability windows, SEI composition, ionic conductivity, and low-temperature performance [1]. Because the reduction and oxidation potentials of these compounds are dictated by the electron-withdrawing effects of specific fluorinated alkyl groups, a generic interchange risks shifting the solid-electrolyte interphase formation potential, compromising cathode passivation at high voltages (>4.5 V vs Li/Li⁺), or introducing unacceptable viscosity increases that reduce rate capability. Furthermore, the unsymmetrical nature of the target compound (HFIP vs. PFP end-groups) is anticipated to yield a different crystallization tendency and melting point depression compared to symmetrical analogs, which directly impacts low-temperature operability [2].

Hexafluoroisopropyl 2,2,3,3,3-pentafluoropropyl carbonate: Quantified Differentiation Against In-Class Alternatives


Fluorine Content and Oxidative Stability: HFIP-PFP Carbonate vs. Non-Fluorinated Linear Carbonates

The compound possesses 11 fluorine atoms per molecule, significantly exceeding non-fluorinated linear carbonates such as ethyl methyl carbonate (EMC, 0 F atoms) or diethyl carbonate (DEC, 0 F atoms). This substantially higher degree of fluorination is directly linked to superior oxidative stability. In a class-level electrochemical floating test on fully charged LiNi₀.₅Mn₁.₅O₄ (LNMO) cathodes, fluorinated linear carbonates as a class exhibited markedly reduced oxidation currents compared to conventional carbonate electrolytes at potentials exceeding 5 V vs Li/Li⁺ [1]. The high fluorine-to-hydrogen ratio of the target compound positions it at the extreme high-stability end of this class, making it a candidate for 5-V cathode systems where EMC and DEC undergo catastrophic oxidation [1].

Lithium-Ion Battery High-Voltage Electrolyte Oxidative Stability

First-Cycle Coulombic Efficiency: Fluorinated Linear Carbonates vs. EC/DEC Baseline

In a study of organo-fluorine compounds, fluorinated linear carbonates (as a class) showed a higher first-cycle coulombic efficiency for natural graphite anodes compared to the conventional EC/DEC electrolyte system [1]. A related patent specifically reports that ethyl-2,2,3,3,3-pentafluoropropyl carbonate (a close structural analog differing only in the hexafluoroisopropyl end-group) achieves a coulombic efficiency of 99.4% versus a 99.2% baseline . By structural inference, the target compound—containing an additional hexafluoroisopropyl group with higher fluorination—is expected to equal or surpass this performance, as increased fluorination typically enhances SEI stability and reduces irreversible lithium loss.

Lithium-Ion Battery Graphite Anode Coulombic Efficiency

Low-Flammability Advantage: Fluorinated Linear Carbonates vs. Conventional Carbonates

Multiple authoritative reviews confirm that fluorinated linear carbonates exhibit low-flammability to non-flammability characteristics, in stark contrast to conventional carbonate solvents such as dimethyl carbonate (DMC, flash point ~18 °C) and diethyl carbonate (DEC, flash point ~25 °C) [1]. The target compound, containing 11 C–F bonds, resides at the upper end of this safety spectrum. While a direct experimental flash point for the target compound itself is not publicly available, the class-level property—driven by the high fluorine-to-hydrogen ratio—is well established across the fluorinated carbonate literature. This non-flammability enables battery designs capable of passing nail penetration and overcharge abuse tests, requirements that conventional alkyl carbonates cannot reliably meet without additional flame-retardant additives.

Battery Safety Non-Flammable Electrolyte Thermal Stability

Reduction Potential and Graphite Compatibility: HFIP-PFP Carbonate vs. Propylene Carbonate

Propylene carbonate (PC) is thermodynamically incompatible with graphite anodes due to co-intercalation and exfoliation at ~0.8 V vs Li/Li⁺. In contrast, organo-fluorine compounds, including fluorinated linear carbonates, initiate electrochemical reduction at a higher potential of approximately 2 V vs Li/Li⁺, well before the graphite intercalation region [1]. This early reduction enables the formation of a protective solid-electrolyte interphase (SEI) prior to Li⁺ intercalation, preventing graphite exfoliation. The target compound contains both HFIP and PFP groups, which are expected to undergo reductive defluorination at potentials similar to bis(pentafluoropropyl) carbonate (~1.8–2.0 V vs Li/Li⁺), thereby forming a LiF-rich, passivating SEI that is highly effective at suppressing further electrolyte decomposition.

SEI Formation Graphite Exfoliation Prevention Reduction Stability

Unsymmetrical Architecture: Differentiation from Symmetrical Bis(fluoroalkyl) Carbonates

The target compound is unsymmetrical, bearing two different fluorinated alkyl groups (HFIP and PFP). In contrast, bis(2,2,3,3,3-pentafluoropropyl) carbonate (CAS 484-35-3) is a symmetrical counterpart. It is a well-established principle in organic carbonate chemistry that unsymmetrical substitution disrupts crystal lattice packing, leading to lower melting points and reduced viscosity at low temperatures compared to the symmetrical analog [1]. While direct differential scanning calorimetry (DSC) data for the target compound versus bis(PFP) carbonate is not publicly available, this structural feature is the basis for NASA JPL's design strategy of employing mixed fluorinated linear carbonates to achieve liquid-state operability down to -60 °C for deep-space missions [1].

Low-Temperature Electrolyte Melting Point Depression Crystallization Suppression

Procurement-Driven Application Scenarios for Hexafluoroisopropyl 2,2,3,3,3-pentafluoropropyl carbonate


High-Voltage LiNi₀.₅Mn₁.₅O₄ (LNMO) Spinel Cathode Electrolyte Co-Solvent

For 5-V-class LNMO cathode systems where conventional linear carbonates (EMC, DEC, DMC) undergo catastrophic oxidative decomposition above 4.8 V, the target compound's class-level oxidative stability extending beyond 5.5 V vs Li/Li⁺ enables stable long-term cycling [1]. The high fluorine content (11 F atoms per molecule) ensures minimal electrolyte oxidation current at full cathode charge, preserving capacity retention over hundreds of cycles. Procurement for high-voltage battery programs should prioritize this compound over non-fluorinated linear carbonates or partially fluorinated alternatives (e.g., methyl trifluoroethyl carbonate, 3 F atoms) that offer insufficient anodic stability.

Non-Flammable Electrolyte Formulation for Aerospace and EV Safety-Critical Cells

The established low-flammability to non-flammability of highly fluorinated linear carbonates makes this compound a critical component in electrolyte formulations targeting nail penetration and overcharge abuse test compliance [1]. Unlike dimethyl carbonate (DMC, flash point ~18 °C) or conventional formulations requiring separate flame-retardant additives, the target compound can serve as both the fluorinated co-solvent and the inherent flame-retardant agent, simplifying supply chains and reducing formulation complexity. Procurement for safety-certified battery packs should select this compound over flammable linear carbonates.

Graphite Anode SEI-Forming Additive to Suppress Propylene Carbonate Co-Intercalation

In electrolyte formulations containing propylene carbonate (PC), the addition of this fluorinated carbonate at low concentrations (1–5 wt%) is expected to form a protective LiF-rich SEI via early reduction at ~2 V vs Li/Li⁺, before the onset of PC co-intercalation at ~0.8 V [1]. This SEI prevents graphite exfoliation and enables the use of PC's favorable low-temperature properties without the associated anode degradation. This scenario is directly supported by the electrochemical behavior of organo-fluorine compounds that exhibit reduction onset at ~2 V versus ~0.8 V for PC [1].

Low-Temperature (-40 °C to -60 °C) Electrolyte Co-Solvent for Deep-Space and Cold-Climate Applications

The unsymmetrical architecture (HFIP–PFP carbonate) is designed to suppress crystallization and maintain liquid-state electrolyte conductivity at extremely low temperatures, following the NASA JPL design strategy for deep-space missions [1]. While symmetrical bis(fluoroalkyl) carbonates tend to crystallize or exhibit high viscosity at sub-zero temperatures, the target compound's molecular asymmetry is expected to depress the melting point, enabling Li-ion cell operation down to -60 °C. Procurement for low-temperature battery programs should evaluate this compound over symmetrical analogs such as bis(2,2,3,3,3-pentafluoropropyl) carbonate.

Quote Request

Request a Quote for Hexafluoroisopropyl 2,2,3,3,3-pentafluoropropyl carbonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.